Molecular Weight and Physicochemical Profile vs. 8-Chloro Analog
The 8-bromo derivative is substantially heavier than its 8-chloro analog (8-Chloro-2,3-dimethyl-3H-quinazolin-4-one). A higher molecular weight contributes to increased lipophilicity and a different pharmacokinetic profile if the compound is used in a biological context. The quantitative comparison is as follows:
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 253.09 g/mol |
| Comparator Or Baseline | 8-Chloro-2,3-dimethyl-3H-quinazolin-4-one: 208.65 g/mol |
| Quantified Difference | The 8-bromo compound has a molecular weight that is 44.44 g/mol higher (a 21.3% increase). |
| Conditions | Calculated from molecular formula (C10H9BrN2O vs. C10H9ClN2O). |
Why This Matters
The significant difference in molecular weight directly impacts the compound's lipophilicity (logP), potentially altering its membrane permeability and non-specific binding, which is crucial for selecting a starting point in a medicinal chemistry campaign.
